Atropine-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Atropine-d5 is a useful research compound. Its molecular formula is C17H23NO3 and its molecular weight is 294.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Atropine-d5 is a deuterated derivative of atropine, a well-known muscarinic antagonist that has been extensively studied for its biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on myopia progression, and implications in various therapeutic contexts.
Chemical Overview
Atropine is a tropane alkaloid derived from plants of the Solanaceae family, notably Atropa belladonna. This compound, with five deuterium atoms replacing hydrogen in its molecular structure, is utilized primarily in research to trace metabolic pathways and study pharmacokinetics without interference from endogenous atropine.
This compound operates primarily as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). The binding of atropine to these receptors inhibits acetylcholine-mediated signaling, which has significant implications for various physiological processes:
- Inhibition of Myopia Progression : Research indicates that atropine can significantly slow the progression of myopia in children. A study demonstrated that this compound could enhance choroidal thickness and inhibit axial elongation associated with myopia development .
- GABAergic Signaling : Recent proteomic analyses have shown that atropine treatment affects GABA transporter levels in the retina. Specifically, GABA transporter 1 (GAT-1) levels were found to be elevated in myopic retinas but significantly reduced following atropine treatment. This suggests that atropine may modulate GABAergic signaling pathways crucial for eye growth regulation .
1. Atropine in Myopia Management
A comprehensive study involving children treated with varying concentrations of atropine (0.01%, 0.1%, and 0.5%) revealed significant differences in myopia progression rates. The results indicated:
Concentration | Myopia Progression (D) | Axial Length Growth (mm) |
---|---|---|
0.01% | -0.72 ± 0.72 | 0.19 ± 0.13 |
0.1% | -1.04 ± 0.83 | 0.33 ± 0.18 |
0.5% | -1.15 ± 0.81 | 0.35 ± 0.20 |
These findings underscore the efficacy of lower concentrations of atropine in managing myopia progression .
2. Proteomic Analysis in Animal Models
In a controlled experiment using lens-induced myopic mice, quantitative proteomic analysis revealed a total of 3882 unique proteins identified in retinal tissues treated with this compound compared to controls. Notably, 30 proteins were up-regulated and 28 proteins down-regulated post-treatment, indicating significant alterations in retinal protein expression linked to GABAergic signaling pathways .
Conclusion and Future Directions
The biological activity of this compound extends beyond its role as a muscarinic antagonist; it plays a critical role in modulating retinal signaling pathways that influence eye growth and myopia progression. Future research should focus on elucidating the detailed molecular mechanisms by which this compound exerts its effects, particularly regarding its interaction with GABAergic systems and potential applications in treating other ocular conditions.
Continued exploration into the pharmacokinetics and dynamics of this compound will enhance our understanding of its therapeutic potential and guide clinical applications effectively.
Eigenschaften
Molekularformel |
C17H23NO3 |
---|---|
Molekulargewicht |
294.40 g/mol |
IUPAC-Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)propanoate |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16?/i2D,3D,4D,5D,6D |
InChI-Schlüssel |
RKUNBYITZUJHSG-FTPSATHDSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CO)C(=O)OC2C[C@H]3CC[C@@H](C2)N3C)[2H])[2H] |
Kanonische SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.